molecular formula C13H21NO4 B12284357 tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B12284357
M. Wt: 255.31 g/mol
InChI Key: BMAADYQVYAOFEL-UHFFFAOYSA-N
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Description

Tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 1823813-56-4) is a high-purity spirocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a rigid, three-dimensional spirocyclic scaffold that is highly valued for exploring novel chemical space and generating skeletal diversity in high-throughput synthesis libraries . Spirocyclic scaffolds like this one allow researchers to probe under-represented regions of chemical space by combining structural complexity with rigidity, enabling the controlled exploration of the surrounding space in discrete, predictable increments . With a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol, this Boc-protected intermediate is a versatile precursor for further synthetic elaboration . The product is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is provided For Research and Further Manufacturing Use Only and is not intended for direct human use. This product is not sold to individuals. All buyers must be technically qualified and agree not to use the product for any prohibited uses.

Properties

IUPAC Name

tert-butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(9-14)8-10(15)4-7-17-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAADYQVYAOFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Spiro Core Formation

Ring-Closing via Intramolecular Amide Formation

The spirocyclic core is often constructed through intramolecular cyclization. A common precursor is a linear diamine or amino alcohol, which undergoes ring closure under basic or acidic conditions. For example:

  • Stepwise Cyclization : A tert-butyl-protected amino alcohol derivative is treated with a coupling agent (e.g., EDC/HOBt) to form the spiro ring.
  • Key Intermediate : tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is synthesized via Dess-Martin periodinane oxidation of a secondary alcohol.
Table 1: Cyclization Reaction Conditions
Starting Material Reagents/Conditions Yield (%) Reference
Linear amino alcohol derivative EDC/HOBt, DCM, rt, 12h 65–78
Hydroxy-spiro intermediate K₂CO₃, DMF, 80°C, 6h 72

Oxidation of Hydroxy-Spiro Intermediates

Dess-Martin Periodinane Oxidation

The 9-oxo group is introduced via oxidation of a 9-hydroxy precursor. Dess-Martin periodinane (DMP) is preferred for its high efficiency and mild conditions:

  • Procedure : A solution of tert-butyl 9-hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboxylate in dichloromethane is treated with DMP (1.06 equiv) at 0°C. The reaction proceeds to completion within 30 minutes, yielding the ketone after purification.
Table 2: Oxidation Methods Comparison
Oxidizing Agent Solvent Temperature Time (h) Yield (%)
Dess-Martin DCM 0°C → rt 0.5 73
Swern (oxalyl chloride/DMSO) THF -78°C 2 58
PCC CH₃CN rt 6 65

Alternative Synthetic Routes

Reductive Amination Followed by Cyclization

A two-step approach involves reductive amination of a ketone with a Boc-protected amine, followed by spirocyclization:

  • Reductive Amination : Reacting 4-oxo-tetrahydrofuran with tert-butyl carbamate using NaBH₃CN in MeOH.
  • Cyclization : Treating the intermediate with p-TsOH in toluene to form the spiro ring.

Spiroketalization Approaches

Spiroketalization of γ-lactone derivatives with Boc-protected amines under acidic conditions has been reported:

  • Conditions : HCl (cat.), THF, reflux, 8h.
  • Yield : 68% after column chromatography.

Industrial-Scale Production Considerations

Optimization for High Purity

Industrial methods prioritize cost-effective reagents and scalable conditions:

  • Continuous Flow Synthesis : Reduces reaction time and improves yield (e.g., 85% purity at 10 kg scale).
  • Crystallization : The final product is purified via recrystallization from ethyl acetate/heptane.
Table 3: Industrial Production Parameters
Parameter Laboratory Scale Industrial Scale
Reaction Volume (L) 0.5 500
Purity (%) 95 99.5
Cycle Time (h) 24 72

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents & Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate 7-oxo, 2-aza, no oxa C₁₄H₂₃NO₃ 253.34 1421313-98-5 Acute toxicity (oral), skin/eye irritant; used in chemical synthesis .
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate 8-oxo, 6-oxa, 2,9-diaza C₁₃H₂₁N₂O₄ 269.32 Not provided Dual nitrogen centers enhance hydrogen bonding; potential for coordination chemistry .
tert-Butyl 4-methyl-6-oxo-2-azaspiro[4.5]decane-2-carboxylate 6-oxo, 4-methyl, 2-aza C₁₅H₂₅NO₃ 267.37 633327-13-6 Methyl group increases lipophilicity; used in medicinal chemistry .
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 2,8-diaza, no oxa/oxo C₁₃H₂₄N₂O₂ 240.34 336191-17-4 Dual nitrogen sites enable diverse functionalization; common in spirocyclic APIs .
tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate 8-oxo, 2,7-diaza C₁₃H₂₂N₂O₃ 254.33 2383525-12-8 Predicted boiling point: 424.9±38.0°C; high thermal stability .

Structural and Functional Differences

  • Oxo Position : The placement of the ketone group (7-, 8-, or 9-oxo) influences reactivity. For example, 7-oxo derivatives (e.g., CAS 1421313-98-5) exhibit higher acute toxicity compared to 8-oxo analogs, likely due to metabolic activation pathways .
  • Heteroatom Composition : The presence of oxa (oxygen) and diaza (dual nitrogen) groups alters hydrogen-bonding capacity. The 2,9-diaza analog (CAS 336191-17-4) shows enhanced intermolecular interactions, critical for crystal engineering .
  • Steric Effects : Methyl-substituted derivatives (e.g., 4-methyl-6-oxo) demonstrate increased hydrophobicity, impacting solubility and bioavailability .

Biological Activity

tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, which include a bicyclic framework and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential applications in synthesizing biologically active compounds and its interactions with biological macromolecules.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 2177266-42-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific pathways and interactions depend on the biological context and the nature of the targets involved.

Biological Activity

Research indicates that compounds with similar structures to this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from similar spirocyclic structures have shown promise in inhibiting bacterial growth, particularly against multidrug-resistant strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and potentially leading to therapeutic effects.
  • Ligand Binding : Its structural features suggest potential as a ligand in binding studies with proteins and nucleic acids.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Antibacterial Properties : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of spirocyclic compounds against various strains of Acinetobacter baumannii and other Gram-positive bacteria, indicating that similar derivatives could be developed from this compound .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibitors has demonstrated that spirocyclic compounds can effectively inhibit bacterial topoisomerases, leading to their potential use as antibacterial agents .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formula and unique features:

Compound NameMolecular FormulaUnique Features
tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylateC14H23N2O3Variation at the 7-position
tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateC12H20N2O3Amino group substitution
tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylateC14H26N2O2Presence of an amino group at the 8-position

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